molecular formula C17H14N4OS B2685637 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380032-92-6

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2685637
CAS No.: 2380032-92-6
M. Wt: 322.39
InChI Key: ISIMGIDDZKHCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that incorporates furan, thiophene, and pyrido[2,3-d]pyrimidine moieties These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, m-CPBA for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include epoxides, sulfoxides, and various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and thiophene rings can engage in π-π stacking interactions, while the pyrido[2,3-d]pyrimidine moiety can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules containing furan, thiophene, or pyrido[2,3-d]pyrimidine rings. Examples include:

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the combination of these three heterocyclic systems, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-3-13-16(18-6-1)20-11-21-17(13)19-9-14(12-5-8-23-10-12)15-4-2-7-22-15/h1-8,10-11,14H,9H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIMGIDDZKHCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.